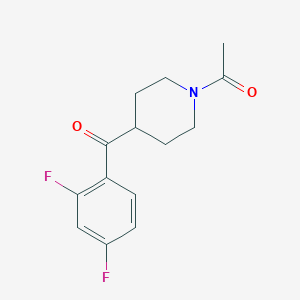

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

Übersicht

Beschreibung

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H15F2NO2 and a molecular weight of 267.28 g/mol . This compound is known for its use in the synthesis of various pharmaceutical agents, particularly those with antiproliferative and 5-HT2 antagonist activities .

Vorbereitungsmethoden

The synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone typically involves the reaction of fluorobenzene with 1-acetyl-4-piperidinecarboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as serotonin receptors (5-HT2). By acting as an antagonist, it inhibits the receptor’s activity, which can modulate various physiological processes, including mood regulation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone can be compared with similar compounds such as:

- 1-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethanone

- 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)propanone

- 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)butanone

These compounds share structural similarities but differ in their specific substituents and chain lengths, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific difluorobenzoyl group, which imparts distinct reactivity and biological activity .

Biologische Aktivität

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, also known by its CAS number 25519-77-1, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of piperidine derivatives and has been studied for its applications in medicinal chemistry, particularly as an antiproliferative agent.

- Molecular Formula : C14H16F2N2O

- Molecular Weight : 267.28 g/mol

- Structure : The compound features a piperidine ring substituted with a 2,4-difluorobenzoyl group and an ethanone moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiproliferative Effects : It has shown promise in inhibiting cell proliferation in certain cancer cell lines.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

Antiproliferative Activity

In studies assessing the antiproliferative effects of this compound, it was found to inhibit the growth of several cancer cell lines. The mechanism appears to be linked to the disruption of cellular signaling pathways critical for cell survival and proliferation.

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on tyrosinase and other enzymes involved in metabolic processes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis; inhibitors can have applications in skin whitening and anti-cancer therapies. The inhibition data for this compound is presented below:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.18 | Competitive |

This competitive inhibition suggests that the compound binds to the active site of tyrosinase, preventing substrate access.

Mechanistic Insights

Docking studies have provided insights into the binding modes of this compound with target enzymes. The structural analysis indicates strong interactions with key amino acids within the active sites, which may explain its potency as an inhibitor.

Eigenschaften

IUPAC Name |

1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPWQEIGJWVJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372387 | |

| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84162-82-3 | |

| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84162-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.